4-(2-Oxiranylmethoxy-d5)benzeneethanol
Description
Properties
IUPAC Name |
2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFFRCLROZLAD-HJCBPHCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxiranylmethoxy-d5)benzeneethanol typically involves the reaction of deuterated epoxides with benzeneethanol derivatives. The reaction conditions often require the use of solvents such as acetone and chloroform, and the process is carried out at low temperatures, typically around -20°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories that focus on the synthesis of stable isotopes and deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxiranylmethoxy-d5)benzeneethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The epoxide ring can be opened under acidic or basic conditions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the opening of the epoxide ring.
Major Products Formed
Scientific Research Applications
4-(2-Oxiranylmethoxy-d5)benzeneethanol is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound’s deuterated nature allows it to be used in tracing studies, where it can be tracked through various biochemical pathways to understand its effects and interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(2-Oxiranylmethoxy-d5)benzeneethanol
- CAS Number : 104857-48-9 (deuterated form)
- Molecular Formula : C₁₁H₉D₅O₃ (deuterated methoxy group)
- Molecular Weight: 199.28 g/mol (calculated by substituting five hydrogen atoms with deuterium in the oxiranylmethoxy group of the non-deuterated analogue, C₁₁H₁₄O₃, MW 194.23) .
Structural Features: The compound consists of a benzene ring substituted with an ethanol group (-CH₂CH₂OH) at the para position and a deuterated oxiranylmethoxy group (-O-CH₂-C(D₂)-O-) at the ortho position. The oxirane (epoxide) ring introduces reactivity, while deuterium labeling enables tracking in kinetic, metabolic, or spectroscopic studies .
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester
Tyrosol (4-(2-Hydroxyethyl)phenol)
- CAS Number : 501-94-0 .
- Molecular Formula : C₈H₁₀O₂
- Molecular Weight : 138.17 g/mol .
- Key Differences: Contains a phenolic -OH group instead of an oxiranylmethoxy group. Natural occurrence: Found in olive oil, with antioxidant properties . Applications: Food additive and nutraceutical, contrasting with the synthetic focus of the deuterated compound .
O-Desmethyl Metoprolol (4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol)
- CAS Number : 62572-94-5 .
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.33 g/mol .
- Key Differences: Substituted with a hydroxy-isopropylaminopropoxy group, enabling β-blocker activity. Applications: Pharmaceutical metabolite, highlighting the impact of functional groups on bioactivity .
Comparative Data Table
Research Findings and Functional Group Impact
- Deuterated vs. Non-Deuterated Forms: The deuterated compound exhibits identical chemical reactivity but distinct spectral properties, making it critical for mechanistic studies .
- Oxiranylmethoxy Group : Introduces epoxide reactivity, enabling crosslinking in polymers or further functionalization .
- Ethanol vs. Ester Groups: Ethanol derivatives (e.g., Tyrosol) favor hydrophilicity and biological activity, while esters enhance stability in synthetic applications .
Biological Activity
4-(2-Oxiranylmethoxy-d5)benzeneethanol, a deuterated compound, is noted for its potential applications in biochemical research, particularly in studies involving enzyme inhibition and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H9D5O3
- Molecular Weight : 199.26 g/mol
- CAS Number : 1189916-93-5
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The oxirane (epoxide) group is known to participate in nucleophilic attack by cellular nucleophiles, leading to potential enzyme inhibition and modulation of biochemical pathways.
Enzyme Inhibition
The compound's structure suggests it may inhibit enzymes through:
- Covalent Binding : The epoxide can react with nucleophilic sites on enzyme active sites.
- Allosteric Modulation : It may bind to sites other than the active site, altering enzyme activity.
Biological Activity Studies
Research into the biological activity of this compound has yielded significant findings.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that compounds with similar oxirane structures showed significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
- Another study indicated that derivatives of benzeneethanol can modulate tyrosinase activity, suggesting potential applications in skin-related therapies .
- Toxicological Assessments :
-
Pharmacological Applications :
- The compound has been investigated for its potential use in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its ability to inhibit specific enzymes makes it a candidate for further pharmacological exploration .
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
